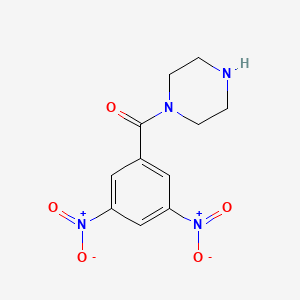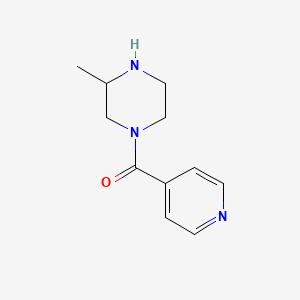![molecular formula C14H17N3O2 B6362592 1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole CAS No. 1240568-50-6](/img/structure/B6362592.png)
1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methods for synthesizing new derivatives of 1H-pyrazole, including compounds with the 1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole moiety. These synthesis approaches often involve reactions of aryl methyl ketones through processes like Claisen condensation, followed by cyclization with hydrazine monohydrate. Such methodologies allow for the creation of diverse 1H-pyrazole derivatives with varied substituents, enabling detailed structural characterization through techniques like IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis. The structural confirmation includes the identification of intermolecular hydrogen bonds forming cyclic dimers, showcasing the compound's ability to exist as tautomers and participate in hydrogen bonding (Wang et al., 2013).
Molecular Structures and Hydrogen Bonding
The crystal structures of new 3,5-diaryl-1H-pyrazoles have been determined, revealing the presence of intermolecular N–H…N hydrogen bonds that join molecules into dimers. These studies provide insights into the tautomeric forms of these compounds and the significance of hydrogen bonding in their structural stabilization. This understanding is crucial for applications that depend on the precise molecular configuration and interactions, such as material science and pharmaceuticals (Wang, Zheng, & Fan, 2009).
Supramolecular Chemistry
Research on 1H-pyrazole derivatives has also explored their supramolecular structures, particularly focusing on how hydrogen bonds contribute to the formation of various dimensional arrays. Studies have shown that these compounds can form sheets or chains in their crystal structures, facilitated by N-H...N, N-H...O, and C-H...O hydrogen bonds. This behavior is indicative of the compounds' potential in forming solid-state structures with specific properties, useful in the design of new materials and in understanding the fundamentals of molecular assembly (Portilla et al., 2007).
Reactivity and Potential Applications
The reactivity of pyrazole derivatives, including those related to this compound, is of significant interest for developing novel compounds with potential applications in diverse fields. For instance, studies on the reactions of pyrazole derivatives with diene hydrocarbons aim to explore new synthetic pathways, potentially leading to compounds with biological activity. Such research underscores the versatility of these compounds in chemical synthesis, offering pathways to new drugs and materials (Volkova et al., 2021).
Zukünftige Richtungen
The future directions for research on “1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole” could include further investigation into its synthesis, properties, and potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)10-16-9-8-13(15-16)17(18)19/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSDQBCSFOBBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
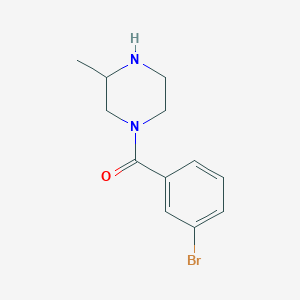
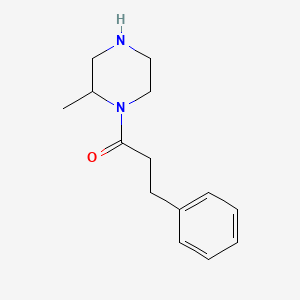
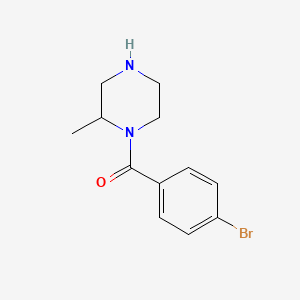
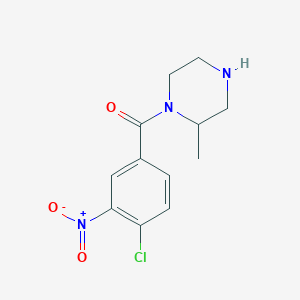
![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)
![3,5-Dibromo-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6362560.png)
![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)
![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)
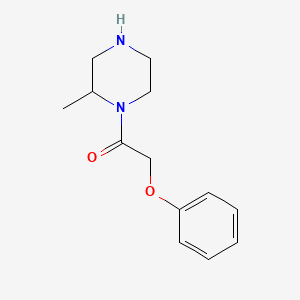
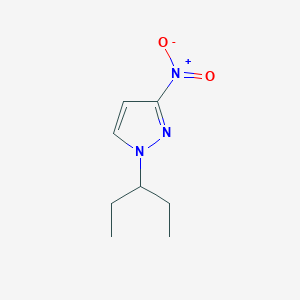
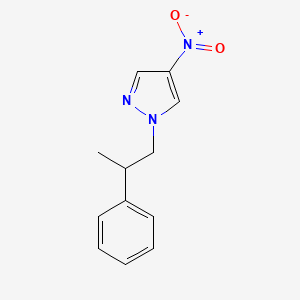
![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)
